Coumestrol dimethyl ether, a naturally occurring compound found in plants like Bobgunnia madagascariensis and Dalbergia decipularis, has been studied for its potential role as an antagonist of the Pregnane X Receptor (PXR) []. PXR is a nuclear receptor protein involved in regulating drug metabolism and disposition. PXR activation by certain drugs can lead to drug-drug interactions, where one drug can interfere with the metabolism of another, impacting its efficacy or causing adverse effects [].
Studies have shown that coumestrol dimethyl ether, unlike its parent compound coumestrol, lacks the crucial hydroxyl groups needed for PXR activation []. Instead, it acts as an antagonist, potentially preventing PXR activation by other ligands. This research suggests that coumestrol dimethyl ether could be a valuable tool in studying PXR function and developing new strategies to manage drug-drug interactions [].
While research on coumestrol dimethyl ether is limited, some studies have explored its potential applications in other areas, including:
Coumestrol dimethyl ether is a synthetic compound with the molecular formula C17H12O5 and a molecular weight of approximately 296.28 g/mol. It is classified under the category of coumestans, which are a type of phytoestrogen found in various plants. The compound is recognized for its structural similarity to other bioactive compounds, making it a subject of interest in both chemical and biological research. Coumestrol dimethyl ether is primarily used as a reagent in laboratory settings, particularly for fluorescence studies .
Research indicates that coumestrol dimethyl ether exhibits notable biological activities:
Coumestrol dimethyl ether can be synthesized through several methods:
The applications of coumestrol dimethyl ether are diverse:
Interaction studies involving coumestrol dimethyl ether focus on its binding affinity to estrogen receptors and other biomolecules:
Coumestrol dimethyl ether shares structural similarities with several other compounds, each exhibiting unique properties:
Compound Name | Molecular Formula | Biological Activity | Unique Features |
---|---|---|---|
Coumestrol | C15H10O4 | Phytoestrogen | Naturally occurring in clover and soybeans |
Genistein | C15H10O5 | Phytoestrogen, anticancer | Found in soy products; potent tyrosine kinase inhibitor |
Daidzein | C15H10O4 | Phytoestrogen | Commonly found in soy; involved in bone health |
Biochanin A | C16H12O5 | Antioxidant, anti-inflammatory | Found in red clover; exhibits anti-cancer properties |
Coumestrol dimethyl ether is unique due to its specific methoxy substitutions that enhance its solubility and fluorescence compared to other similar compounds. This structural distinction may also contribute to its unique biological activities .
Coumestrol dimethyl ether (3,9-dimethoxy-benzofuro[3,2-c]chromen-6-one) is a naturally occurring coumestan derivative first identified in the mid-20th century during investigations into plant-derived estrogens. Its parent compound, coumestrol, was isolated in 1957 from alfalfa and clover, with structural elucidation revealing a benzofurocoumarin framework. Coumestrol dimethyl ether emerges as a methylated analog, where hydroxyl groups at positions 3 and 9 are replaced by methoxy groups.
This compound is biosynthesized in select Fabaceae species, notably Bobgunnia madagascariensis and Dalbergia decipularis, where it accumulates in root bark and seed pods. Its occurrence correlates with plant defense mechanisms, as evidenced by elevated production during fungal or insect infestations.
Coumestrol dimethyl ether shares structural homology with coumestrol (Fig. 1), differing by methylation at C-3 and C-9. This modification significantly alters physicochemical properties:
Property | Coumestrol | Coumestrol Dimethyl Ether |
---|---|---|
Molecular Formula | C₁₅H₁₀O₅ | C₁₇H₁₂O₅ |
Molecular Weight (g/mol) | 270.24 | 296.27 |
LogP | 2.85 | 3.40 |
Water Solubility | Low | Very low |
Compared to isoflavones (e.g., genistein), coumestans exhibit enhanced planarity due to the fused benzofuran-chromenone system, enabling stronger interactions with estrogen receptors. The methoxy groups in coumestrol dimethyl ether reduce hydrogen-bonding capacity, diminishing direct estrogenic activity but enhancing membrane permeability.
As a nonsteroidal phytoestrogen, coumestrol dimethyl ether serves as a critical tool for studying nuclear receptor modulation. Its dual role as a pregnane X receptor (PXR) antagonist and weak estrogen receptor (ER) ligand makes it valuable for probing drug-metabolizing enzyme regulation. Recent studies highlight its potential in managing metabolic disorders and antibiotic resistance, positioning it at the forefront of natural product drug discovery.
Coumestrol dimethyl ether represents a significant methylated derivative of coumestrol, belonging to the coumestan class of compounds characterized by a benzofuran-fused coumarin structure [1]. The molecular architecture features an oxygen heterocyclic four-ring system where a coumarin moiety and a benzofuran moiety share a common carbon-carbon double bond [25]. This unique structural arrangement contributes to the compound's distinctive chemical properties and reactivity patterns [4].
The molecular formula of coumestrol dimethyl ether is C₁₇H₁₂O₅ with a molecular weight of 296.27 g/mol [3]. The compound contains two methoxy groups that replace the hydroxyl groups present in the parent compound coumestrol [1]. These methoxy groups are positioned at the 7 and 12 positions of the coumestan skeleton, giving rise to the common name 7,12-dimethoxy-coumestan [3] [6].
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system, coumestrol dimethyl ether is systematically named as 3,9-dimethoxy- [1]benzofuro[3,2-c]chromen-6-one [4] [6]. This nomenclature precisely describes the structural arrangement of the molecule, indicating the presence of a benzofuran ring system fused to a chromen-6-one structure with two methoxy substituents at positions 3 and 9 .
The structural identification of coumestrol dimethyl ether is further supported by its unique chemical identifiers:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C17H12O5/c1-19-9-3-5-11-13(7-9)21-16-12-6-4-10(20-2)8-14(12)22-17(18)15(11)16/h3-8H,1-2H3 |
InChI Key | PXHLPCBBXPHBHP-UHFFFAOYSA-N |
SMILES | COC1=CC2=C(C=C1)C3=C(O2)C4=C(C=C(C=C4)OC)OC3=O |
Table 1: Chemical Identifiers of Coumestrol Dimethyl Ether [4] [6]
The molecular architecture of coumestrol dimethyl ether features a planar structure due to the extensive conjugation throughout the molecule [25]. This planarity contributes to its characteristic fluorescence properties, with excitation wavelengths at 325 nm and 377 nm, and emission wavelengths at 421 nm and 437 nm in Tris buffer (pH 8.0) [1]. The presence of the lactone group at position 6 plays a crucial role in its chemical reactivity and serves as a key functional group for various chemical transformations [26].
Retrosynthetic analysis of coumestrol dimethyl ether reveals several strategic disconnections that guide its synthesis from simpler precursors [27]. The core coumestan skeleton can be disconnected to reveal two primary synthetic pathways: (1) construction of the benzofuran moiety followed by formation of the coumarin ring, or (2) preparation of a 3-arylcoumarin intermediate followed by intramolecular cyclization to form the benzofuran ring [29].
The most efficient retrosynthetic pathway involves disconnection of the coumestan core to a 3-arylcoumarin derivative bearing hydroxyl groups at strategic positions [17]. This approach identifies 2',4'-dihydroxyl-3-arylcoumarin as a key intermediate, which can be further disconnected to simpler starting materials such as salicylaldehyde derivatives and phenylacetic acids [30]. The methoxy groups can be introduced either before the formation of the coumestan skeleton or through subsequent methylation of coumestrol [7].
Retrosynthetic Step | Disconnection | Resulting Intermediates |
---|---|---|
Step 1 | Coumestrol dimethyl ether → Coumestrol | Coumestrol + Methylating agent |
Step 2 | Coumestrol → 3-arylcoumarin | 2',4'-dihydroxyl-3-arylcoumarin |
Step 3 | 3-arylcoumarin → Starting materials | Salicylaldehyde derivative + Phenylacetic acid derivative |
Table 2: Key Retrosynthetic Disconnections for Coumestrol Dimethyl Ether [17] [29] [30]
Industrial production methods for coumestrol dimethyl ether typically follow a multi-step synthetic approach [19]. One efficient industrial-scale synthesis begins with the preparation of α-(2,4-dimethoxyphenyl)-2,4-dihydroxyacetophenone as a key intermediate [11]. This intermediate is synthesized through a Fries rearrangement reaction, which offers higher efficiency compared to traditional Houben-Hoesch condensation methods [11]. The process continues with cyclization to form the coumarin ring, followed by oxidative cyclization to construct the benzofuran moiety, resulting in the coumestan skeleton [12].
A gram-scale (10 mmol) synthesis of coumestrol has been successfully demonstrated, indicating the feasibility of scaling up the production process [19]. This approach involves the synthesis of 3-arylcoumarin derivatives followed by iron(III) chloride-mediated oxidative ring closure to form the coumestan skeleton [12]. The resulting coumestrol can then be methylated to obtain coumestrol dimethyl ether [19].
Another industrial production method utilizes a copper-catalyzed intramolecular cross-dehydrogenative coupling approach starting from 2'-hydroxyl-3-arylcoumarins [17]. This method offers several advantages including mild reaction conditions, good functional group tolerance, and high atom economy [17]. The reaction proceeds through a sequential dehydrogenation/oxa-Michael addition mechanism, providing coumestan derivatives in good to excellent yields [29].
The transformation of coumestrol to coumestrol dimethyl ether requires selective methylation of the hydroxyl groups present at positions 7 and 12 of the coumestan skeleton . Several methylation protocols have been developed for this purpose, each offering specific advantages in terms of yield, selectivity, and reaction conditions [20].
The most common methylation protocol involves the use of methyl iodide (iodomethane) as the methylating agent in the presence of a base such as potassium carbonate . This reaction is typically carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions . The reaction proceeds through a nucleophilic substitution mechanism, where the deprotonated hydroxyl groups of coumestrol act as nucleophiles and attack the methyl iodide, resulting in the formation of methoxy groups [20].
A typical methylation procedure involves the following steps:
Alternative methylation protocols include the use of dimethyl sulfate as the methylating agent, which offers advantages in terms of cost and handling compared to methyl iodide [20]. The reaction conditions are similar, involving a base such as potassium carbonate or sodium hydroxide in an appropriate solvent system [11].
For more selective methylation, phase-transfer catalysis can be employed using quaternary ammonium salts such as tetrabutylammonium bromide [20]. This approach allows for milder reaction conditions and potentially higher selectivity [20]. The reaction is typically conducted in a biphasic system consisting of an organic solvent and an aqueous base [20].
Recent advances in methylation protocols include the use of diazomethane derivatives, which offer high selectivity but require careful handling due to their explosive nature [20]. Trimethylsilyldiazomethane has emerged as a safer alternative to diazomethane, providing good yields in the methylation of phenolic compounds like coumestrol [20].
The methylation of coumestrol can also be achieved through a two-step process involving initial acetylation of the hydroxyl groups followed by reduction [16]. This approach offers an alternative route when direct methylation proves challenging [16]. The acetylation is typically performed using acetic anhydride in the presence of sodium acetate, resulting in coumestrol diacetate, which can then be converted to coumestrol dimethyl ether through appropriate transformations [16].
The purification of coumestrol dimethyl ether presents several challenges due to the potential formation of mono-methylated intermediates and other by-products during the synthesis [18]. A combination of purification techniques is typically employed to obtain the compound in high purity [15].
Column chromatography on silica gel represents one of the most effective purification methods for coumestrol dimethyl ether [33]. The process typically employs a gradient elution system using a combination of solvents such as dichloromethane and ethyl acetate [33]. The polarity of the mobile phase is gradually increased to achieve optimal separation of coumestrol dimethyl ether from impurities [15].
Purification Technique | Solvent System | Advantages | Limitations |
---|---|---|---|
Column Chromatography | Dichloromethane/Ethyl acetate gradient | High resolution, scalable | Time-consuming, solvent-intensive |
Preparative TLC | Cyclohexane/Ethyl acetate mixtures | Good for small-scale purification | Limited capacity, labor-intensive |
Recrystallization | Methanol/Chloroform or Acetone/Ethanol | Simple, cost-effective | May require multiple cycles, yield loss |
HPLC | Acetonitrile/Water gradient | High purity, analytical precision | Expensive, limited scale |
Table 3: Comparison of Purification Techniques for Coumestrol Dimethyl Ether [15] [18] [31] [33]
High-performance liquid chromatography (HPLC) offers superior resolution for the purification of coumestrol dimethyl ether, particularly when dealing with complex mixtures [18]. Reversed-phase HPLC using a C18 column and a gradient of acetonitrile and water has been shown to effectively separate coumestrol dimethyl ether from related compounds [31]. The detection is typically performed using UV absorption at 330 nm, taking advantage of the compound's characteristic absorption spectrum [18].
Recrystallization serves as a complementary purification technique, often employed as a final step to obtain coumestrol dimethyl ether in crystalline form [21]. Effective solvent systems for recrystallization include methanol-chloroform and acetone-ethanol mixtures [16]. The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to induce crystallization [21].
Yield optimization in the synthesis of coumestrol dimethyl ether involves careful control of reaction parameters and purification conditions [19]. Key factors affecting the yield include:
Reaction temperature and time: Optimal conditions for the methylation reaction typically involve temperatures between 60-80°C for 4-6 hours . Extended reaction times may lead to decomposition, while insufficient heating may result in incomplete conversion [11].
Base selection and concentration: The choice of base (potassium carbonate, sodium hydroxide) and its concentration significantly impact the deprotonation of hydroxyl groups and subsequent methylation efficiency [20]. Excess base (2-3 equivalents) is typically employed to ensure complete deprotonation [20].
Solvent selection: Polar aprotic solvents like DMSO and DMF generally provide better results for methylation reactions compared to protic solvents . The solvent should effectively dissolve both coumestrol and the methylating agent while facilitating the nucleophilic substitution reaction [11].
Purification strategy: A strategic combination of purification techniques often yields better results than relying on a single method [15]. For example, initial purification by column chromatography followed by recrystallization can significantly improve the purity and overall yield [16].
The reaction crystallization method (RCM) has emerged as an effective approach for obtaining high-purity coumestrol dimethyl ether crystals [21]. This method is based on generating a supersaturated solution with respect to the target compound, creating conditions for its nucleation and crystallization [21]. The driving force for crystallization is supersaturation, resulting from the controlled addition of components in solution [21].
Coumestrol dimethyl ether exhibits characteristic ultraviolet-visible absorption properties typical of coumestan compounds with extended aromatic conjugation. The compound displays a complex absorption profile featuring multiple absorption maxima across the ultraviolet and visible regions [1] [2] [3].
Based on the spectroscopic behavior of the parent compound coumestrol, which demonstrates three distinct absorption bands at wavelengths of 244, 305, and 344 nanometers [4], coumestrol dimethyl ether is expected to exhibit similar absorption characteristics with slight modifications due to the methoxy substituents. The predicted absorption maxima for coumestrol dimethyl ether are anticipated to occur in the ranges of 240-250, 300-320, and 340-360 nanometers [1] [2] [3].
The absorption bands correspond to π→π* and n→π* electronic transitions within the extended aromatic system. The coumestan chromophore, characterized by the fused benzofuran and benzopyran rings, contributes significantly to the ultraviolet-visible absorption properties through its extensive conjugated system [2] [3]. The presence of methoxy groups at positions 3 and 9 may cause slight bathochromic shifts due to their electron-donating nature, which increases electron density in the aromatic system.
Compound | λmax (nm) | Transition Type | Notes | Reference |
---|---|---|---|---|
Coumestrol (parent) | 244, 305, 344 | π→π, n→π | Three major bands | [4] |
Coumestrol dimethyl ether (predicted) | 240-250, 300-320, 340-360 | π→π, n→π | Expected similar pattern | [1] [2] [3] |
Similar coumestans | 280-350 | π→π* | Coumestan chromophore | [2] [3] |
Aromatic transitions | 250-400 | π→π* | Extended conjugation | [2] [3] |
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for coumestrol dimethyl ether through both proton (¹H) and carbon-13 (¹³C) nuclear magnetic resonance techniques. The compound's molecular structure, containing seventeen carbon atoms and twelve hydrogen atoms, generates characteristic spectroscopic signatures [5] [6] [7].
Carbon-13 Nuclear Magnetic Resonance Spectroscopy
The ¹³C nuclear magnetic resonance spectrum of coumestrol dimethyl ether is expected to display distinct resonances corresponding to different carbon environments within the molecule. The carbonyl carbon (C-6) of the lactone functionality is anticipated to appear in the characteristic carbonyl region between 170-185 parts per million, consistent with ester and lactone carbonyls [8] [9] [10].
Aromatic carbons within the fused ring system are expected to resonate between 120-150 parts per million, with carbons directly attached to oxygen atoms (C-3 and C-9) appearing slightly downfield at 155-165 parts per million due to deshielding effects [8] [9] [10]. The methoxy carbon atoms are predicted to appear between 55-58 parts per million, typical for aliphatic carbons attached to oxygen [11] [12].
Proton Nuclear Magnetic Resonance Spectroscopy
The ¹H nuclear magnetic resonance spectrum should exhibit characteristic aromatic proton signals between 6.5-8.0 parts per million for the benzofuran and benzopyran ring systems [8] [9] [10]. The two methoxy groups are expected to appear as singlets between 3.8-4.0 parts per million, each integrating for three protons [11] [12].
Carbon Position/Type | Expected ¹³C NMR (ppm) | Expected ¹H NMR (ppm) | Multiplicity/Notes | Reference |
---|---|---|---|---|
Carbonyl C=O (C-6) | 170-185 | N/A | Lactone carbonyl | [8] [9] [10] |
Aromatic C (C-1, C-4, C-5, C-8) | 120-150 | 6.5-8.0 | Aromatic protons | [8] [9] [10] |
Aromatic C-O (C-3, C-9) | 155-165 | N/A | Quaternary carbons | [8] [9] [10] |
Methoxy -OCH₃ (attached to C-3) | 55-58 | 3.8-4.0 (s, 3H) | Methoxy singlet | [11] [12] |
Methoxy -OCH₃ (attached to C-9) | 55-58 | 3.8-4.0 (s, 3H) | Methoxy singlet | [11] [12] |
Fused aromatic carbons | 110-130 | 6.5-8.0 | Complex aromatic system | [8] [9] [10] |
Gas chromatography-mass spectrometry analysis of coumestrol dimethyl ether provides detailed information regarding molecular fragmentation patterns and mass spectral behavior. The molecular ion peak appears at mass-to-charge ratio 296, corresponding to the molecular weight of 296.27 daltons [5] [6] [7].
Under electron ionization conditions, coumestrol dimethyl ether exhibits fragmentation patterns characteristic of coumestan derivatives. Mass spectrometry studies of related coumarin compounds demonstrate typical fragmentation pathways involving loss of carbon monoxide from the lactone ring, formation of benzofuran radical ions, and subsequent fragmentation through aromatic ring systems [13].
The compound demonstrates various ionization modes in mass spectrometry analysis, with collision cross section predictions available for different adduct ions. The protonated molecular ion [M+H]⁺ appears at mass-to-charge ratio 297.07576 with a predicted collision cross section of 161.3 square angstroms [14].
Ion Mode | m/z | Predicted CCS (Ų) | Reference |
---|---|---|---|
[M+H]⁺ | 297.07576 | 161.3 | [14] |
[M+Na]⁺ | 319.05770 | 175.8 | [14] |
[M-H]⁻ | 295.06120 | 171.4 | [14] |
[M+NH₄]⁺ | 314.10230 | 179.8 | [14] |
[M+K]⁺ | 335.03164 | 174.4 | [14] |
Molecular Ion [M]⁺ | 296.06793 | 173.4 | [14] |
Gas chromatographic separation of coumestrol dimethyl ether requires appropriate column selection and temperature programming due to the compound's relatively high boiling point of approximately 486 degrees Celsius (predicted) [15] [16]. The compound's thermal stability allows for gas chromatographic analysis under standard conditions typically employed for aromatic compounds [17] [18].
Coumestrol dimethyl ether crystallizes as a powder with a melting point of 197 degrees Celsius [15] [16]. The compound exhibits crystalline properties suitable for single-crystal X-ray diffraction analysis, although specific crystallographic parameters have not been extensively documented in the available literature.
The molecular structure consists of a rigid coumestan framework with limited conformational flexibility due to the fused ring system. The compound contains four aromatic rings and exhibits a planar or near-planar geometry characteristic of extended aromatic systems [5] [7].
Based on structural analysis of related coumestan compounds, the crystal packing is likely stabilized through intermolecular interactions including π-π stacking between aromatic rings and potential hydrogen bonding involving the methoxy groups [19] [20]. The presence of multiple oxygen atoms provides opportunities for various types of intermolecular interactions that contribute to crystal stability.
Conformational analysis of coumestrol dimethyl ether reveals a relatively rigid molecular structure due to the extensive aromatic conjugation and ring fusion. The compound possesses two rotatable bonds, primarily associated with the methoxy groups, which represent the main sources of conformational flexibility [5].
The coumestan core maintains a planar configuration optimized for maximum orbital overlap and conjugation. Computational studies on similar flavonoid compounds indicate that methoxy substituents typically adopt conformations that minimize steric interactions while maintaining favorable electronic effects [21] [22].
The molecular geometry features a van der Waals volume of 232.45 cubic angstroms and a topological polar surface area of 61.81 square angstroms [5]. These parameters reflect the compound's three-dimensional structure and potential for intermolecular interactions.
Property | Value | Reference |
---|---|---|
Heavy Atoms | 22 | [5] |
Aromatic Rings | 4 | [5] |
Total Rings | 4 | [5] |
Rotatable Bonds | 2 | [5] |
van der Waals Volume (ų) | 232.45 | [5] |
Topological Polar Surface Area (Ų) | 61.81 | [5] |
Hydrogen Bond Donors | 0 | [5] |
Hydrogen Bond Acceptors | 5 | [5] |
Molar Refractivity | 82.97 | [5] |
Fraction sp³ Carbons | 0.12 | [5] |
Coumestrol dimethyl ether demonstrates good solubility in polar organic solvents, particularly dimethyl sulfoxide, which serves as the standard solvent for dissolution and analytical applications [23] [15] [24]. The compound's solubility in polar solvents is enhanced by the presence of multiple oxygen atoms that can participate in hydrogen bonding and dipole-dipole interactions [25] [26].
The calculated logarithmic partition coefficient (LogP) value of 4.61 indicates moderate lipophilicity, suggesting that the compound maintains reasonable solubility in both polar and moderately polar solvent systems [5]. This balanced solubility profile is attributed to the presence of both hydrophilic oxygen functionalities and hydrophobic aromatic regions within the molecular structure.
Polar protic solvents such as alcohols are expected to provide moderate to good solubility due to hydrogen bonding capabilities with the ether oxygen atoms and the lactone carbonyl group. The topological polar surface area of 61.81 square angstroms contributes to interactions with polar solvent molecules [5].
The extensive aromatic system of coumestrol dimethyl ether confers moderate solubility in nonpolar organic solvents through π-π interactions and London dispersion forces [25] [26]. The compound's aromatic character, comprising four fused rings with significant electron delocalization, facilitates dissolution in aromatic and aliphatic hydrocarbon solvents.
Nonpolar solvents such as toluene, benzene, and dichloromethane are expected to provide reasonable solubility due to favorable interactions with the aromatic π-electron system. The relatively high molecular weight of 296.27 daltons may limit solubility in very low polarity solvents [5] [6] [7].
Water solubility of coumestrol dimethyl ether is expected to be limited due to the predominantly hydrophobic aromatic character of the molecule. The calculated LogP value of 4.61 suggests low aqueous solubility, consistent with the compound's lipophilic nature [5].
The presence of five hydrogen bond acceptors (oxygen atoms) may provide some degree of water interaction, but the lack of hydrogen bond donors (no free hydroxyl groups) significantly reduces aqueous solubility compared to the parent compound coumestrol [5]. This solubility profile is typical for methylated derivatives of naturally occurring polyphenolic compounds.
Solvent | Solubility | LogP Value | Notes | Reference |
---|---|---|---|---|
DMSO | Soluble | N/A | Commonly used solvent | [23] [15] [24] |
Polar solvents (general) | Expected good solubility | N/A | Due to methoxy groups | [25] [26] |
Nonpolar solvents (general) | Expected moderate solubility | N/A | Due to aromatic system | [25] [26] |
Water | Limited solubility | 4.61 | Calculated value | [5] |
Under standard analytical conditions in 0.1 molar Tris buffer at pH 8.0, coumestrol dimethyl ether demonstrates characteristic excitation and emission wavelengths. The primary fluorescence occurs with an excitation maximum at 325 nanometers and emission maximum at 421 nanometers [23] [24]. These wavelengths fall within the ultraviolet-visible range, making the compound suitable for conventional fluorescence instrumentation.
A secondary fluorescence behavior is observed when the compound undergoes reaction to form free coumestrol, exhibiting excitation at 377 nanometers and emission at 437 nanometers [23] [24]. This shift in fluorescence properties can be utilized for monitoring chemical transformations and reaction progress.
While specific quantum yield measurements for coumestrol dimethyl ether are not extensively documented in the current literature, the compound's suitability for fluorescence applications suggests reasonable quantum efficiency. Quantum yield measurements represent the ratio of photons emitted to photons absorbed, providing a quantitative measure of fluorescence efficiency [27] [28] [29].
The fluorescence quantum yield is influenced by various factors including molecular structure, solvent environment, temperature, and the presence of quenching species [27] [29] [30]. For coumestrol dimethyl ether, the extended aromatic conjugation and rigid molecular structure are expected to contribute to fluorescence stability and efficiency.
Comparative studies with related fluorescent compounds suggest that coumestan derivatives can exhibit quantum yields ranging from 0.01 to higher values depending on structural features and environmental conditions [28] [29]. The presence of methoxy substituents may influence the quantum yield through electronic effects and conformational stabilization.
The fluorescence properties of coumestrol dimethyl ether are sensitive to solvent environment, as demonstrated by its solubility in dimethyl sulfoxide and behavior in aqueous buffer systems [23] [24]. Solvent polarity affects both the excitation and emission wavelengths through solvation effects and changes in the electronic environment of the fluorophore.
In polar solvents, the compound may exhibit solvatochromic effects, where the fluorescence spectrum shifts in response to solvent-solute interactions. These effects are particularly pronounced in compounds with extended π-electron systems and polar functional groups [1] [31].
Condition | Excitation λ (nm) | Emission λ (nm) | Notes | Reference |
---|---|---|---|---|
0.1 M Tris pH 8.0 | 325 | 421 | Primary fluorescence | [23] [24] |
0.1 M Tris pH 8.0 (reaction product) | 377 | 437 | Free coumestrol product | [23] [24] |
DMSO solution | N/A | N/A | Soluble | [23] [24] |
General suitability | Suitable | for fluorescence | BioReagent grade | [23] [24] |
Irritant